molecular formula C11H15ClFNO B3021403 3-(4-Fluorophenoxy)piperidine hydrochloride CAS No. 1185298-12-7

3-(4-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B3021403
CAS No.: 1185298-12-7
M. Wt: 231.69 g/mol
InChI Key: OXORTCLBZJUWHX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.7 g/mol . It is a fluorinated piperidine derivative, often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.

Scientific Research Applications

3-(4-Fluorophenoxy)piperidine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex fluorinated compounds.

    Biology: In studies involving fluorinated analogs of biological molecules.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenoxy)piperidine hydrochloride
  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 3-(4-Chlorobenzyl)piperidine hydrochloride

Uniqueness

3-(4-Fluorophenoxy)piperidine hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and physiological effects, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORTCLBZJUWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589976
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462114-73-4
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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